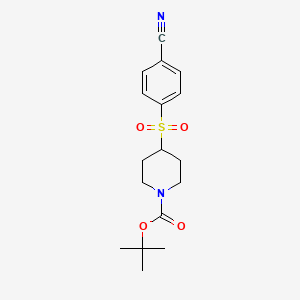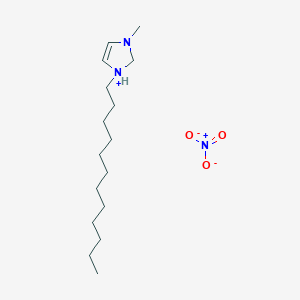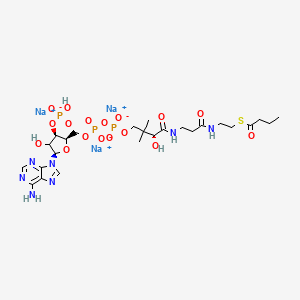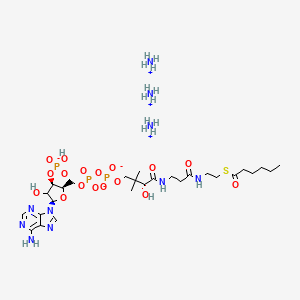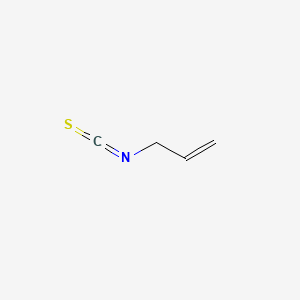
pseudolaric acid C2
Vue d'ensemble
Description
This compound is a specific metabolite of Pseudolaric Acid B, found in plasma, urine, bile, and feces after oral and intravenous administration in rats . Pseudolaric Acid C2 has garnered attention due to its potential biological activities and applications in various scientific fields.
Applications De Recherche Scientifique
Pseudolaric Acid C2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study diterpenoid biosynthesis and chemical transformations.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that Pseudolaric Acid B, a related compound, targets CD147 to selectively kill acute myeloid leukemia cells. This compound may have similar applications in cancer treatment.
Industry: The compound’s unique structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pseudolaric Acid C2 is not fully understood. studies on Pseudolaric Acid B suggest that it interacts with molecular targets such as CD147, a transmembrane glycoprotein involved in cancer cell survival, proliferation, invasion, and apoptosis . This compound may exert its effects through similar pathways, potentially involving the regulation of the nuclear factor kB (NF-κB) pathway and induction of apoptosis.
Similar Compounds:
Pseudolaric Acid B: A closely related diterpenoid with significant anticancer and immunosuppressive properties.
Pseudolaric Acid A: Another diterpenoid from the same plant, known for its antifungal and cytotoxic activities.
Uniqueness: this compound is unique due to its specific metabolic pathway and distinct chemical structure
Safety and Hazards
Pseudolaric Acid C2 is toxic if swallowed . It is suspected of damaging fertility or the unborn child . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood . It should not be eaten, drunk, or smoked when using this product .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pseudolaric Acid C2 involves multiple steps, including Claisen rearrangement and iodoetherification to construct quaternary stereocenters, followed by ring-closing metathesis to form the seven-membered ring . The detailed synthetic route for Pseudolaric Acid B, a closely related compound, can be adapted for this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Pseudolaric Acid C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Propriétés
IUPAC Name |
(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







